molecular formula C10H8FNO2 B1519080 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid CAS No. 866211-12-3

7-Fluoro-3-methyl-1H-indole-2-carboxylic acid

Cat. No.: B1519080
CAS No.: 866211-12-3
M. Wt: 193.17 g/mol
InChI Key: ZKAOBZOWRSGANW-UHFFFAOYSA-N
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Description

7-Fluoro-3-methyl-1H-indole-2-carboxylic acid is a fluorinated indole derivative of high interest in medicinal chemistry and drug discovery research. The indole scaffold is a privileged structure in pharmaceuticals, and its functionalization with electron-donating groups like a methyl group, combined with the strategic incorporation of a fluorine atom, is a common approach to optimize the potency and physicochemical properties of drug candidates . This compound serves as a key synthetic intermediate for constructing more complex molecules. Its structure, featuring a carboxylic acid group, allows it to act as a metal-binding group (MBG), capable of chelating with divalent metal ions such as Mg²⁺ within enzyme active sites. This mechanism is crucial in the development of inhibitors for various targets, including HIV-1 integrase strand transfer inhibitors (INSTIs) . Researchers utilize this compound as a core scaffold to explore structure-activity relationships (SAR), particularly in programs targeting infectious diseases. Substitutions at the 7-position of the indole ring with halogens like fluorine have been investigated to modulate electronic properties, solubility, and metabolic stability . This product is intended for research applications in chemistry and biology as a building block for the synthesis of novel therapeutic agents. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

7-fluoro-3-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-5-6-3-2-4-7(11)9(6)12-8(5)10(13)14/h2-4,12H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKAOBZOWRSGANW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C1C=CC=C2F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652006
Record name 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866211-12-3
Record name 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fluorinated Indole Synthesis

Selective fluorination at the 7-position is usually achieved by starting with a 7-fluoro-substituted aniline or by electrophilic aromatic substitution using fluorinating reagents. For example, 7-fluoroaniline derivatives can be converted into the corresponding hydrazones, which then undergo cyclization to form the 7-fluoroindole scaffold.

Methylation at the 3-Position

Methylation of the indole nitrogen or carbon can be accomplished using alkylating agents. For 3-methyl substitution, the reaction typically involves:

  • Use of methyl iodide or dimethyl sulfate as methylating agents.
  • A base such as potassium hydroxide or sodium hydride to deprotonate the indole at the 3-position.
  • Solvents like dimethylformamide or methanol under reflux conditions.

This step must be carefully controlled to avoid over-alkylation or N-methylation instead of C-methylation.

Representative Synthetic Route Example

Step Reaction Type Reagents/Conditions Notes
1 Cyclization 7-Fluoroaniline + hydrazine derivative, acid catalyst Forms 7-fluoroindole core
2 Methylation Methyl iodide, KOH, DMF, reflux Selective 3-position methylation
3 Lithiation & Carboxylation n-Butyllithium, CO₂, low temperature Introduces carboxyl group at 2-position
4 Acidification Aqueous acid workup Yields 7-fluoro-3-methyl-1H-indole-2-carboxylic acid

Research Findings and Optimization

  • Selectivity: Achieving selective fluorination and methylation requires precise control of reaction conditions. Use of protecting groups may be necessary to avoid side reactions.

  • Yields: Reported yields for similar indole carboxylic acid syntheses range from moderate to high (50–85%), depending on the purity of intermediates and reaction optimization.

  • Purification: Crystallization and chromatographic techniques such as high-performance liquid chromatography (HPLC) are commonly used to purify the final product.

  • Scalability: Patent literature indicates that the described methods are scalable for industrial synthesis with appropriate modifications to solvent systems and reaction times.

Summary Table of Preparation Methods

Preparation Step Method Description Key Reagents/Conditions Advantages Challenges
Indole Core Formation Fischer indole synthesis or hydrazone cyclization 7-Fluoroaniline, hydrazine, acid catalyst Established methodology Regioselectivity control
Fluorination Use of fluorinated precursors or electrophilic fluorination Fluorinating agents or fluorinated anilines High regioselectivity Harsh reagents may be required
Methylation at 3-Position Alkylation with methyl iodide or dimethyl sulfate Methyl iodide, base (KOH/NaH), DMF Efficient methylation Avoiding N-methylation
Carboxylation at 2-Position Lithiation followed by CO₂ quenching or oxidation n-BuLi, CO₂, acid workup Direct introduction of acid group Sensitive to moisture, temperature

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can convert the indole to its corresponding oxindole derivatives.

  • Reduction: Reduction reactions can reduce the carboxylic acid group to alcohols or aldehydes.

  • Substitution: Substitution reactions at the fluorine or methyl groups can lead to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Oxindole derivatives, which have potential biological activities.

  • Reduction Products: Alcohols and aldehydes, which can be further modified for various applications.

  • Substitution Products: Derivatives with different functional groups, expanding the compound's utility.

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of indole-2-carboxylic acid derivatives, including 7-fluoro-3-methyl-1H-indole-2-carboxylic acid, as inhibitors of HIV-1 integrase. These compounds have shown promising results in inhibiting the strand transfer of integrase, with IC50 values indicating significant potency. For instance, structural modifications on the indole core enhanced inhibitory effects, suggesting that this compound could serve as a scaffold for developing new antiviral agents .

CompoundIC50 (µM)Target
This compound0.13HIV-1 Integrase
Optimized derivative2.72HIV-1 Integrase

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes, such as indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). The structure-activity relationship (SAR) studies indicate that modifications at the 6 and 7 positions significantly influence enzyme binding and inhibition potency. For example, specific substitutions led to varying degrees of inhibition against IDO and TDO, highlighting the therapeutic potential in cancer and autoimmune diseases .

CompoundIDO IC50 (µM)TDO IC50 (µM)
Base compound40.7 ± 3.0399.2 ± 51.5
Modified derivative8.40 ± 1.708.48 ± 0.40

Synthesis Applications

This compound serves as a versatile intermediate in organic synthesis. Its derivatives can be synthesized through various methods, allowing for the customization of functional groups to enhance biological activity or optimize pharmacokinetic properties .

Mechanism of Action

The mechanism by which 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid exerts its effects involves interactions with molecular targets and pathways:

  • Molecular Targets: The compound may bind to specific receptors or enzymes, influencing biological processes.

  • Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9)

  • Key Differences : Replaces fluorine with chlorine at the 7-position.
  • Implications: Chlorine’s larger atomic radius and stronger electron-withdrawing effect may alter binding affinity in biological systems.

7-Fluoro-1H-indole-3-carboxylic acid (CAS: 858515-66-9)

  • Key Differences : Carboxylic acid group at the 3-position instead of the 2-position.
  • Structural Similarity : 0.77 (based on Tanimoto similarity scores) .

4-Fluoro-7-methyl-1H-indole-2-carboxamide

  • Key Differences : Fluorine at the 4-position and a carboxamide group instead of a carboxylic acid.
  • Synthesis : Prepared via coupling reactions with low yield (8%), suggesting synthetic challenges compared to the target compound .

3-Substituted Indole-2-carboxylic Acid Derivatives

  • Example: 3-((E)-3-((3-((E)-2-(7-Chloroquinolin-2-yl)vinyl)phenyl)amino)-3-oxoprop-1-en-1-yl)-7-methoxy-1H-indole-2-carboxylic acid (Compound 17k)
  • Activity : Potent CysLT1 antagonist (IC₅₀ = 5.9 nM) with >2,500-fold selectivity over CysLT2 .
  • Comparison: The target compound lacks the extended quinoline-vinyl moiety, which is critical for CysLT1 selectivity in 17k. Fluorine’s smaller size vs. chlorine may reduce steric hindrance but lower electron-withdrawing effects .

5-Fluoro-1H-indole-3-carboxylic Acid

  • Crystallographic Data: Forms stable monoclinic crystals (space group P2₁/c), with hydrogen-bonding networks involving the carboxylic acid group .

Table 1: Comparative Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Notes
This compound 866211-12-3 C₁₀H₈FNO₂ 193.18 7-F, 3-CH₃, 2-COOH Research chemical
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ 209.63 7-Cl, 3-CH₃, 2-COOH Hazardous research material
7-Fluoro-1H-indole-3-carboxylic acid 858515-66-9 C₉H₆FNO₂ 179.15 7-F, 3-COOH Structural isomer
5-Fluoro-1H-indole-3-carboxylic acid 126030-73-7 C₉H₆FNO₂ 179.15 5-F, 3-COOH Crystallographically studied

Market and Availability

  • Derivatives such as 7-fluoro-1H-indole-3-carboxylic acid remain available through suppliers like Aldlab Chemicals, highlighting demand for positional isomers in medicinal chemistry .

Biological Activity

7-Fluoro-3-methyl-1H-indole-2-carboxylic acid (7-F-3-Me-ICA) is an indole derivative that has garnered attention for its diverse biological activities. This article reviews the compound's mechanisms of action, biochemical properties, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The unique structure of 7-F-3-Me-ICA includes a fluorine atom at the 7-position of the indole ring, which contributes to its biological activity. The presence of the carboxylic acid group at the 2-position enhances its ability to form hydrogen bonds with proteins, making it a suitable candidate for ligand design in drug discovery.

1. Anticancer Activity

Research indicates that indole derivatives, including 7-F-3-Me-ICA, exhibit promising anticancer properties. For instance, studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms:

  • Mechanism of Action : Indole derivatives can modulate key signaling pathways involved in cancer progression, such as NF-κB and cyclooxygenase (COX) pathways. Specifically, they inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators associated with tumor growth .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that 7-F-3-Me-ICA may possess antibacterial and antifungal properties, although further research is required to confirm these effects .

3. Anti-inflammatory Effects

Indole derivatives are known for their anti-inflammatory activities. 7-F-3-Me-ICA has been shown to inhibit the activity of enzymes like lipoxygenase and cyclooxygenase, which are critical in inflammatory processes .

The biological activity of 7-F-3-Me-ICA is attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits various enzymes involved in metabolic pathways, including indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), which are implicated in cancer and immune regulation. For example, derivatives have shown IC50 values as low as 8.40 µM against IDO1 .
  • Cell Signaling Modulation : It can influence cell signaling pathways by interacting with transcription factors such as NF-κB, which regulates immune responses and inflammation .

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AnticancerInhibition of COX enzymes
AntimicrobialPotential inhibition of bacterial growth
Anti-inflammatoryInhibition of lipoxygenase
IDO/TDO InhibitionIC50 values around 8.40 µM

Future Directions

Further research is necessary to explore the full potential of 7-F-3-Me-ICA in various therapeutic areas. Investigations into its structure–activity relationship (SAR) could lead to the development of more potent derivatives with enhanced bioavailability and specificity for target proteins.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 7-Fluoro-3-methyl-1H-indole-2-carboxylic acid?

  • Methodological Answer : A two-step approach is recommended:

  • Step 1 : Start with a fluorinated indole precursor (e.g., 5-fluoro-3-formylindole-2-carboxylate derivatives) .
  • Step 2 : Introduce the methyl group via alkylation or Friedel-Crafts reactions, followed by oxidation of the ester to the carboxylic acid using acidic hydrolysis (e.g., H₂SO₄/H₂O) .
  • Validation : Monitor reaction progress via TLC or HPLC. Purify intermediates via recrystallization (e.g., acetic acid/water mixtures) .

Q. How can the structural identity and purity of this compound be confirmed?

  • Analytical Workflow :

  • NMR Spectroscopy : Confirm substitution patterns (e.g., fluorine at C7, methyl at C3) using 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR .
  • Mass Spectrometry : Validate molecular weight (expected: 193.14 g/mol) via ESI-MS or MALDI-TOF.
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELX programs (e.g., SHELXL for refinement) .

Q. What safety protocols are critical when handling fluorinated indole derivatives?

  • PPE Requirements : Wear nitrile gloves, lab coats, and P95 respirators to avoid inhalation of fine particles .
  • Waste Management : Collect organic waste in designated containers and neutralize acidic byproducts before disposal .

Advanced Research Questions

Q. How can discrepancies in reported solubility data for fluorinated indole-carboxylic acids be addressed?

  • Resolution Strategies :

  • Solvent Screening : Test solubility in DMSO, DMF, and aqueous buffers (pH 2–12) under controlled temperatures (4°C to 60°C).
  • Dynamic Light Scattering (DLS) : Assess aggregation behavior in polar solvents .
    • Documentation : Compare results with structurally similar compounds (e.g., 6-methylindole-3-carboxylic acid) to identify trends .

Q. What reaction conditions maximize yield in multi-step syntheses of this compound?

  • Optimization Parameters :

  • Catalysis : Use NaOAc in acetic acid for condensation steps to improve reaction rates .
  • Temperature Control : Reflux at 110–120°C for 3–5 hours to ensure complete conversion .
    • Yield Enhancement : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) for intermediate purification .

Q. Can computational models predict the biological activity of fluorinated indole derivatives?

  • Computational Approaches :

  • DFT Calculations : Analyze electron density maps to predict nucleophilic/electrophilic sites .
  • Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina to prioritize in vitro testing .
    • Validation : Correlate computational predictions with enzyme inhibition assays (e.g., IC₅₀ measurements).

Data Contradiction Analysis

Q. How should researchers address missing physicochemical data (e.g., melting point) for novel indole derivatives?

  • Experimental Determination :

  • DSC/TGA : Measure melting points and thermal stability via differential scanning calorimetry .
  • Cross-Referencing : Compare data with analogs (e.g., 7-chloro-3-methylbenzofuran-2-carboxylic acid, mp 205–209°C) to estimate trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Fluoro-3-methyl-1H-indole-2-carboxylic acid
Reactant of Route 2
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7-Fluoro-3-methyl-1H-indole-2-carboxylic acid

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